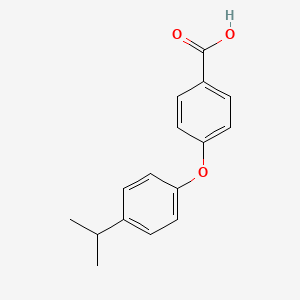

4-(4-Isopropylphenoxy)benzoic acid

Beschreibung

4-(4-Isopropylphenoxy)benzoic acid is a substituted benzoic acid derivative featuring a phenoxy group para-substituted with an isopropyl moiety. The isopropyl group is expected to influence lipophilicity, steric bulk, and metabolic stability, making this compound relevant in pharmaceutical and materials science research .

Eigenschaften

Molekularformel |

C16H16O3 |

|---|---|

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

4-(4-propan-2-ylphenoxy)benzoic acid |

InChI |

InChI=1S/C16H16O3/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3,(H,17,18) |

InChI-Schlüssel |

UMZCLRYEISZZFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with 4-chlorobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating and can be carried out in a solvent like ethanol or water .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 4-isopropylphenol and 4-chlorobenzoic acid, are readily available and relatively inexpensive, making this method cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Isopropylphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

4-(4-Isopropylphenoxy)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Isopropylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine substituent in 4-(4-fluorophenoxy)benzoic acid enhances polarity and hydrogen-bonding capacity compared to the isopropyl group, which is electron-donating and increases lipophilicity .

Biologische Aktivität

4-(4-Isopropylphenoxy)benzoic acid, a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique isopropyl substitution on the phenoxy group, which influences its chemical reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of 4-(4-Isopropylphenoxy)benzoic acid, including its mechanisms of action, relevant case studies, and research findings.

4-(4-Isopropylphenoxy)benzoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable reagent in biochemical assays and enzyme interaction studies.

Table 1: Chemical Reactions of 4-(4-Isopropylphenoxy)benzoic acid

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 4-[(4-Isopropylphenoxy)methyl]benzaldehyde | Potassium permanganate, chromium trioxide |

| Reduction | 4-[(4-Isopropylphenoxy)methyl]benzyl alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted phenoxy derivatives | Sodium hydroxide or strong bases |

Enzyme Inhibition

Research indicates that 4-(4-Isopropylphenoxy)benzoic acid exhibits inhibitory effects on specific enzymes, particularly steroid 5 alpha-reductase. This enzyme plays a crucial role in androgen metabolism and is a target for treating conditions like benign prostatic hyperplasia (BPH). In vitro studies have shown that derivatives of benzoic acid can inhibit both human type 1 and type 2 isoforms of this enzyme with varying potencies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various benzoic acid derivatives, it was found that certain analogs exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum biofilm eradication concentration (MBEC) for effective strains was determined to be around 125 µg/mL .

Cytotoxicity and Safety Profile

A significant aspect of evaluating the biological activity of any compound is its safety profile. Studies have indicated that while some derivatives exhibit promising antibacterial and antifungal activities, they also show varying degrees of cytotoxicity. Notably, certain compounds derived from benzoic acid demonstrated lower toxicity compared to others in cell-based assays involving human foreskin fibroblasts and cancer cell lines .

The mechanism through which 4-(4-Isopropylphenoxy)benzoic acid exerts its biological effects involves interactions with specific molecular targets. It may act as an inhibitor or activator of various enzymes and cellular pathways, modulating biological processes at the molecular level. For instance, it has been suggested that this compound can enhance proteasome activity and induce autophagy pathways in fibroblast cells, potentially contributing to anti-aging effects .

Study 1: Inhibition of Steroid 5 Alpha-Reductase

In a study focused on developing non-steroidal inhibitors for steroid 5 alpha-reductase, researchers synthesized several benzoic acid derivatives. Among these, 4-(4-Isopropylphenoxy)benzoic acid was identified as having significant inhibitory activity with an IC50 value indicating effective potency against human type 2 isozyme .

Study 2: Antimicrobial Evaluation

A recent investigation into the antimicrobial properties of various benzoic acid derivatives highlighted the efficacy of select compounds against resistant bacterial strains. The study demonstrated that the compound exhibited moderate activity against Staphylococcus aureus with potential applications in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-(4-Isopropylphenoxy)benzoic acid, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling 4-isopropylphenol with a benzoic acid derivative. A common method uses nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy linkage. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Reaction monitoring by TLC and characterization via NMR (¹H/¹³C) and FT-IR confirms structural integrity .

Q. How can researchers characterize the solubility and stability of 4-(4-Isopropylphenoxy)benzoic acid under varying experimental conditions?

Solubility is assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Stability studies involve exposing the compound to light, heat (40–60°C), and pH variations (2–12) over 24–72 hours, followed by HPLC analysis to detect degradation products. For example, thermal stability in DMSO shows <5% decomposition at 60°C after 48 hours .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., isopropyl group δ ~1.2 ppm) and aromatic coupling patterns.

- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.1) .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve challenges in determining the crystal structure of 4-(4-Isopropylphenoxy)benzoic acid?

SHELXL refines high-resolution X-ray data by modeling anisotropic displacement parameters and hydrogen bonding networks. For this compound, challenges include disorder in the isopropyl group. Using restraints (e.g., DFIX for C-C bonds) and TWIN commands for twinned crystals improves refinement. Residual density maps (<0.3 eÅ⁻³) and R-factor convergence (<5%) validate the model .

Q. What computational methods predict the compound’s reactivity in biological systems, such as enzyme inhibition or receptor binding?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens against targets like cyclooxygenase-2 (COX-2), where the carboxylic acid group interacts with Arg120. MD simulations (GROMACS) assess binding stability over 100 ns, with RMSD <2.0 Å indicating robust interactions .

Q. How do researchers reconcile discrepancies in biological activity data across studies, such as inconsistent IC₅₀ values for antimicrobial effects?

Contradictions may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or strain-specific responses. Meta-analysis using standardized protocols (CLSI guidelines) and dose-response curve normalization (e.g., Hill equation) improves comparability. For example, MIC values against S. aureus range from 8–32 µg/mL due to differences in inoculum size .

Q. What strategies mitigate aggregation or precipitation issues in aqueous formulations during in vitro bioassays?

Co-solvents (e.g., 10% DMSO) or surfactants (0.1% Tween-80) enhance solubility. Dynamic Light Scattering (DLS) monitors particle size (<200 nm indicates stable dispersion). Alternatively, prodrug derivatization (e.g., methyl ester) improves bioavailability, with hydrolysis studies confirming release kinetics (t₁/₂ ~2 hours at pH 7.4) .

Methodological Notes

- Crystallography : Use SHELXL for small-molecule refinement; SIR97 for phase problem resolution in twinned crystals .

- Safety : Follow GHS guidelines (wear gloves, goggles) due to skin/eye irritation risks .

- Data Validation : Cross-reference spectral data with PubChem entries and ensure reproducibility via triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.